![molecular formula C14H24N2O6 B567320 Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate CAS No. 1227382-05-9](/img/structure/B567320.png)
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate
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Description
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate (TBD) is an organic compound belonging to the class of spirocyclic compounds. It is a white solid that is insoluble in water and soluble in organic solvents. TBD is a versatile compound with a wide range of applications in synthetic organic chemistry, including its use as a building block for the synthesis of biologically active compounds.
Scientific Research Applications
Supramolecular Arrangements and Crystal Structure Analysis
Research by Graus et al. (2010) on cyclohexane-5-spirohydantoin derivatives, including compounds structurally similar to Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate, discusses the relationship between molecular structure and crystal structure. Their findings highlight the role of substituents on the cyclohexane ring in defining supramolecular arrangements and crystallographic analysis showing the crystals do not contain solvent molecules Graus et al., 2010.
Synthetic Routes and Chemical Space Exploration
Meyers et al. (2009) describe scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound with functional similarities, highlighting its utility for further selective derivation and accessing chemical space complementary to piperidine ring systems Meyers et al., 2009.
Conformational Analysis of Spirolactams
The synthesis and conformational analysis of spirolactams as conformationally restricted pseudopeptides have been investigated, with applications in peptide synthesis as constrained surrogates for dipeptides. Fernandez et al. (2002) provide insights into the conformational behavior of these compounds, demonstrating their potential as mimetics for biological structures Fernandez et al., 2002.
Efficient Synthesis Techniques
Zhiqin (2004) discusses an improved synthesis method for Diazaspiro[4.4] nonane, highlighting the efficiency and better yield of the process. This research emphasizes advancements in the synthesis techniques for spiro compounds, which could be relevant for the synthesis of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate Zhiqin, 2004.
Multicomponent Reaction Synthesis
Soleimani et al. (2013) developed a four-component reaction for the efficient preparation of complex molecules, demonstrating the versatility of multicomponent reactions in synthesizing compounds with potential pharmaceutical applications. This methodology could be applicable to the synthesis or modification of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate, showcasing the potential for creating diverse and complex molecular architectures Soleimani et al., 2013.
properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[3.5]nonane-2-carboxylate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-8-12(9-14)5-4-6-13-7-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFMPKLFGBQTIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCNC2.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704120 |
Source
|
Record name | Oxalic acid--tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1523571-08-5, 1227382-05-9 |
Source
|
Record name | 2,6-Diazaspiro[3.5]nonane-2-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxalic acid--tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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